REACTION_SMILES
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[CH3:10][CH:11]([OH:12])[CH3:13].[CH3:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19].[CH3:1][C:2]1=[CH:3][C:4](=[O:9])[CH2:5][CH:6]([CH3:8])[CH2:7]1>>[CH3:1][CH:2]1[CH2:3][C:4](=[O:9])[CH2:5][CH:6]([CH3:8])[CH2:7]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCC
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1=CC(=O)CC(C)C1
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Name
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Type
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product
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Smiles
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CC1CC(=O)CC(C)C1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
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[CH3:10][CH:11]([OH:12])[CH3:13].[CH3:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19].[CH3:1][C:2]1=[CH:3][C:4](=[O:9])[CH2:5][CH:6]([CH3:8])[CH2:7]1>>[CH3:1][CH:2]1[CH2:3][C:4](=[O:9])[CH2:5][CH:6]([CH3:8])[CH2:7]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC1=CC(=O)CC(C)C1
|
Name
|
|
Type
|
product
|
Smiles
|
CC1CC(=O)CC(C)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |